5‑LOX Inhibitory Potency: N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE vs. PF‑4191834
The target compound exhibits an IC₅₀ > 10,000 nM against human recombinant 5‑LOX, as recorded in BindingDB (ChEMBL‑curated data) [1]. In contrast, the structurally related tetrahydropyran carboxamide PF‑4191834 inhibits the same enzyme with an IC₅₀ of 229 ± 20 nM under maximal enzyme activity conditions [2]. The >43‑fold difference in potency indicates that the (4‑hydroxyoxan‑4‑yl)methyl amide substituent renders the target compound functionally silent on 5‑LOX, whereas the 4‑(3‑(4‑(1‑methyl‑1H‑pyrazol‑5‑yl)phenylthio)phenyl) substitution in PF‑4191834 yields nanomolar inhibition.
| Evidence Dimension | IC₅₀ for human recombinant 5‑lipoxygenase |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | PF‑4191834: IC₅₀ = 229 ± 20 nM |
| Quantified Difference | > 43‑fold weaker inhibition |
| Conditions | Human recombinant 5‑LOX assay (BindingDB) vs. enzyme assay (Masferrer et al., 2010) |
Why This Matters
If nanomolar 5‑LOX engagement is required, the target compound is unsuitable; its value lies in applications where a matched-pair inactive analog is needed for mechanistic or selectivity studies.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): Affinity Data for Polyunsaturated Fatty Acid 5‑Lipoxygenase (Human). IC₅₀ > 1.00E+4 nM. View Source
- [2] Masferrer JL, et al. Pharmacology of PF‑4191834, a novel, selective non‑redox 5‑lipoxygenase inhibitor effective in inflammation and pain. J Pharmacol Exp Ther. 2010;334(1):294‑301. doi:10.1124/jpet.110.166967. View Source
